4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

描述

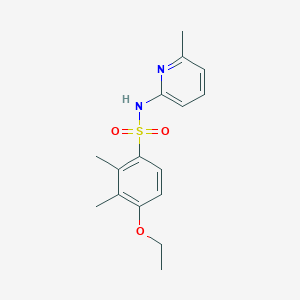

4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes an ethoxy group, two methyl groups, and a pyridinyl group attached to a benzenesulfonamide core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbenzenesulfonyl chloride and 6-methyl-2-aminopyridine.

Formation of Intermediate: The first step involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with 6-methyl-2-aminopyridine in the presence of a base like triethylamine to form an intermediate sulfonamide.

Ethoxylation: The intermediate is then reacted with ethyl iodide in the presence of a strong base such as sodium hydride to introduce the ethoxy group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

化学反应分析

Types of Reactions

4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form a methoxy derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Methoxy or other alkoxy derivatives.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a catalyst in chemical reactions.

作用机制

The mechanism by which 4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

4-ethoxy-2,3-dimethylbenzenesulfonamide: Lacks the pyridinyl group, making it less versatile in biological applications.

2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide: Lacks the two methyl groups, potentially altering its physical and chemical properties.

Uniqueness

4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of both the ethoxy and pyridinyl groups, along with the two methyl groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

4-Ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and various biological assays that highlight its efficacy in different applications.

Chemical Structure and Properties

The compound features a sulfonamide moiety attached to a benzene ring with ethoxy and dimethyl substitutions, along with a pyridine group. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with biological targets. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzymes like carbonic anhydrases and other sulfonamide-sensitive targets. Additionally, the presence of the pyridine ring contributes to its interaction with various receptors and enzymes, enhancing its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound possess significant antimicrobial properties. In vitro studies have shown varying degrees of activity against bacterial strains:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4e | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | P. aeruginosa | 6.67 mg/mL |

| 4f | B. subtilis | 6.63 mg/mL |

These findings indicate that the compound exhibits potent antimicrobial activity, comparable to established antibiotics.

Anti-inflammatory Activity

In vivo studies have assessed the anti-inflammatory potential of related sulfonamide compounds. For instance, one study reported that certain derivatives inhibited carrageenan-induced rat paw edema at rates exceeding 80% within three hours post-administration . This suggests that the compound may also possess significant anti-inflammatory properties.

Case Studies

- Antioxidant Activity : A comparative study highlighted that a derivative of this compound exhibited an IC50 value of 0.3287 mg/mL in antioxidant assays, showing comparable efficacy to Vitamin C (IC50 = 0.2090 mg/mL) in scavenging free radicals .

- Cytotoxicity Against Cancer Cell Lines : The compound's derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from sub-micromolar concentrations to several micromolar levels depending on the specific derivative and cell type . Notably, some derivatives showed higher potency than traditional chemotherapeutics like doxorubicin.

属性

IUPAC Name |

4-ethoxy-2,3-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-5-21-14-9-10-15(13(4)12(14)3)22(19,20)18-16-8-6-7-11(2)17-16/h6-10H,5H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUYTDSGAMGGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601169990 | |

| Record name | 4-Ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915925-22-3 | |

| Record name | 4-Ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915925-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。